N-Hydroxy-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide
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Overview
Description
N-Hydroxy-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide is a compound of significant interest in the field of medicinal chemistry. This compound is part of the benzoxaborole family, known for their unique boron-containing structures which confer distinct biological activities. Benzoxaboroles have been studied for their potential antimicrobial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the acylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The benzoxaborole ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the benzoxaborole ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Hydroxy-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide involves its interaction with specific molecular targets. One key target is the leucyl-tRNA synthetase enzyme in mycobacteria, where the compound binds to the enzyme’s active site, inhibiting its function and thereby preventing protein synthesis . This selective inhibition is facilitated by the unique boron-containing structure of the compound, which allows it to form stable complexes with the enzyme .
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
- 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic Acid
Uniqueness
N-Hydroxy-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide is unique due to its specific substitution pattern on the benzoxaborole ring, which confers distinct biological activities. Its ability to selectively inhibit leucyl-tRNA synthetase without affecting human enzymes highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C10H12BNO4 |
---|---|
Molecular Weight |
221.02 g/mol |
IUPAC Name |
N-hydroxy-3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanamide |
InChI |
InChI=1S/C10H12BNO4/c13-9(12-15)5-4-7-2-1-3-8-6-16-11(14)10(7)8/h1-3,14-15H,4-6H2,(H,12,13) |
InChI Key |
FSIQEQUGAIWMJD-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2CCC(=O)NO)O |
Origin of Product |
United States |
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